
Doxofylline-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxofylline-d4 is a deuterated compound of Doxofylline, a methylxanthine derivative with a dioxolane group in position 7. Doxofylline is primarily used in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Doxofylline .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxofylline involves the condensation reaction of theophylline with halogenated acetaldehyde dimethyl acetal in the presence of an acid-binding agent in a polar solvent . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Doxofylline-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the deuterated compound. The production is carried out under stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Doxofylline-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
科学研究应用
Doxofylline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Doxofylline in the body.
Drug-Protein Interaction Studies: Used to investigate the binding mechanisms of Doxofylline with various proteins, such as lysozyme.
Comparative Efficacy Studies: Used to compare the efficacy and safety profile of Doxofylline with other similar compounds, such as theophylline.
作用机制
Doxofylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation . Unlike other xanthine derivatives, Doxofylline does not significantly bind to adenosine receptors, which accounts for its better safety profile .
相似化合物的比较
Doxofylline-d4 is often compared with other xanthine derivatives, such as:
Theophylline: Similar efficacy but Doxofylline has a better safety profile.
Aminophylline: Doxofylline shows comparable efficacy but better safety.
Bamiphylline: Doxofylline has significantly better efficacy and comparable safety.
These comparisons highlight the unique properties of this compound, making it a valuable compound in both clinical and research settings.
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChI 键 |
HWXIGFIVGWUZAO-KHORGVISSA-N |
手性 SMILES |
[2H]C1(C(OC(O1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)([2H])[2H])[2H] |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



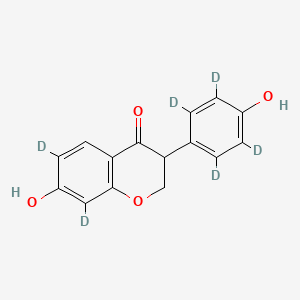

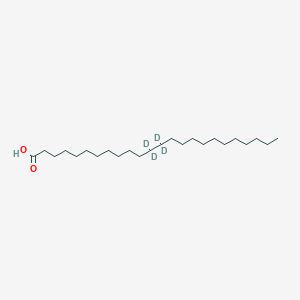
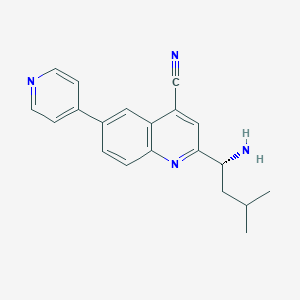
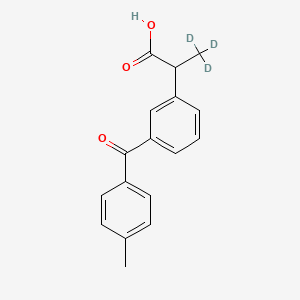
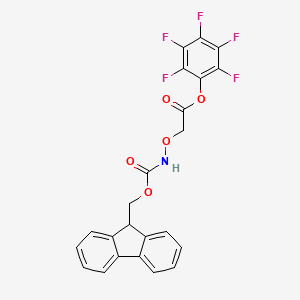
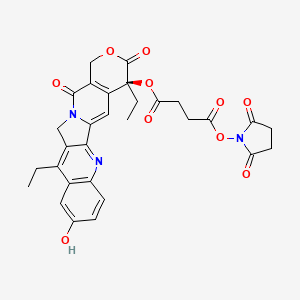
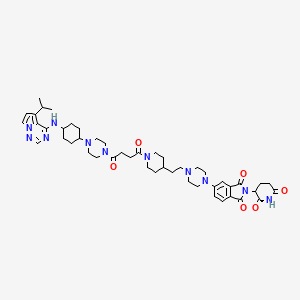
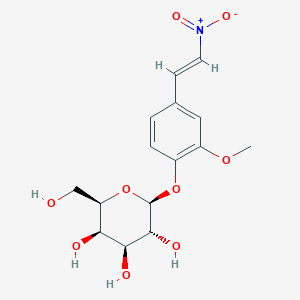

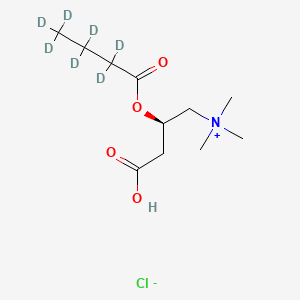
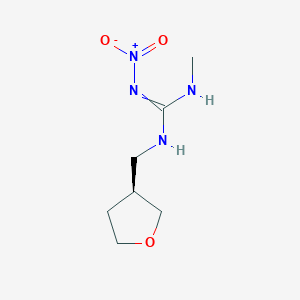
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
